Acetaldehyde diisoamyl acetal
Acetaldehyde diisoamyl acetal
Acetaldehyde diisoamyl acetal, also known as 1, 1-bis(isopentyloxy)-ethane or 1, 1-di-3-methylbutoxyethane, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. Acetaldehyde diisoamyl acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, acetaldehyde diisoamyl acetal is primarily located in the membrane (predicted from logP). Acetaldehyde diisoamyl acetal has an alcoholic, ethereal, and fermented taste.
Brand Name:
Vulcanchem
CAS No.:
13002-09-0
VCID:
VC20999707
InChI:
InChI=1S/C12H26O2/c1-10(2)6-8-13-12(5)14-9-7-11(3)4/h10-12H,6-9H2,1-5H3
SMILES:
CC(C)CCOC(C)OCCC(C)C
Molecular Formula:
C12H26O2
Molecular Weight:
202.33 g/mol
Acetaldehyde diisoamyl acetal
CAS No.: 13002-09-0
Cat. No.: VC20999707
Molecular Formula: C12H26O2
Molecular Weight: 202.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Acetaldehyde diisoamyl acetal, also known as 1, 1-bis(isopentyloxy)-ethane or 1, 1-di-3-methylbutoxyethane, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. Acetaldehyde diisoamyl acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, acetaldehyde diisoamyl acetal is primarily located in the membrane (predicted from logP). Acetaldehyde diisoamyl acetal has an alcoholic, ethereal, and fermented taste. |
|---|---|
| CAS No. | 13002-09-0 |
| Molecular Formula | C12H26O2 |
| Molecular Weight | 202.33 g/mol |
| IUPAC Name | 3-methyl-1-[1-(3-methylbutoxy)ethoxy]butane |
| Standard InChI | InChI=1S/C12H26O2/c1-10(2)6-8-13-12(5)14-9-7-11(3)4/h10-12H,6-9H2,1-5H3 |
| Standard InChI Key | LXKCTPBHCJDSKC-UHFFFAOYSA-N |
| SMILES | CC(C)CCOC(C)OCCC(C)C |
| Canonical SMILES | CC(C)CCOC(C)OCCC(C)C |
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